Cc1cc(C)nc(Nc2cccc(c2)C(O)=O)n1
. PYBQOOXFPKGJPP-UHFFFAOYSA-N
. 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid is an organic compound with the molecular formula C14H15N3O2. It features a benzoic acid moiety linked to a dimethylpyrimidinyl group via a methylamino connection. This compound is significant in various fields, including chemistry, biology, and medicine, due to its potential therapeutic properties and ability to serve as a biochemical probe or inhibitor in enzymatic studies.
This compound can be classified under the category of substituted benzoic acids and pyrimidine derivatives. It is synthesized from simple precursors through various organic reactions, making it a versatile building block in organic synthesis and medicinal chemistry. The compound's structure allows it to interact with biological systems, particularly in inflammatory pathways, which has led to its exploration in therapeutic applications .
The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid typically involves several key steps:
3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid can participate in several chemical reactions:
The mechanism of action for 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid primarily involves its interaction with enzymes related to inflammatory pathways. For instance:
Data suggests that these interactions may be mediated through binding at the active sites of target enzymes, altering their activity and thereby affecting downstream biological processes.
Relevant data indicates that this compound's chemical stability allows it to be utilized effectively in various applications without significant degradation over time .
3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid has diverse applications across several scientific fields:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0